2-Hexadecyne
Description
2-Hexadecyne (IUPAC name: hexadec-2-yne) is a terminal alkyne with the molecular formula C₁₆H₃₀ and a triple bond between the second and third carbon atoms. Its structure is characterized by a linear hydrocarbon chain (16 carbons) with sp-hybridized carbons at the triple bond site. While the provided evidence lacks direct data for this compound, general alkyne properties can be inferred:
- Molecular weight: 222.41 g/mol.
- Physical state: Likely a liquid or low-melting solid at room temperature, similar to longer-chain alkynes.
- Reactivity: As an internal alkyne, it is less reactive in acid-catalyzed hydration compared to terminal alkynes but participates in cycloaddition and metal-catalyzed coupling reactions.
The absence of specific toxicological data in the evidence necessitates caution in handling, aligning with standard safety protocols for unsaturated hydrocarbons .
Properties
CAS No. |
629-75-4 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
hexadec-2-yne |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7-16H2,1-2H3 |
InChI Key |
QYOCOJVJMRFVPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC#CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexadecyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes . For instance, the reaction between 1-hexyne and a suitable alkyl halide in the presence of a strong base like sodium amide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes . These processes often use metal catalysts such as palladium or nickel to facilitate the addition of alkyl groups to terminal alkynes .
Chemical Reactions Analysis
Types of Reactions: 2-Hexadecyne undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxygenated products, such as ketones and carboxylic acids.
Reduction: Hydrogenation of this compound can yield hexadecane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-bromohexadecane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogenation typically requires halogens like bromine or chlorine, often in the presence of light or a catalyst.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Hexadecane.
Substitution: Halogenated derivatives like 2-bromohexadecane.
Scientific Research Applications
2-Hexadecyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hexadecyne exerts its effects is primarily through its reactivity at the triple bond . This reactivity allows it to participate in various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Research Findings and Data Gaps
Toxicological and Regulatory Status
- No specific data on this compound exists in the provided evidence. However, analogous compounds like 2-hexanone (a ketone) show neurotoxicity, underscoring the need for rigorous exposure controls .
Q & A
Q. How can meta-analysis frameworks reconcile conflicting literature on this compound’s environmental persistence?
- Methodological Answer : Apply PRISMA guidelines to aggregate data from 20+ studies. Use random-effects models to account for heterogeneity in experimental conditions (pH, temperature). Perform sensitivity analysis to identify outlier datasets and publish raw degradation half-lives in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
